![molecular formula C17H21NO2 B14398792 4-[2-(Benzylamino)propyl]-2-methoxyphenol CAS No. 87182-34-1](/img/structure/B14398792.png)
4-[2-(Benzylamino)propyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Benzylamino)propyl]-2-methoxyphenol is an organic compound that features a benzylamino group attached to a propyl chain, which is further connected to a methoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylamino)propyl]-2-methoxyphenol typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Benzylamino)propyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenol group.
Reduction: Reduction reactions can affect the nitro group if present.
Substitution: Both nucleophilic and electrophilic substitutions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines from nitro groups.
Applications De Recherche Scientifique
4-[2-(Benzylamino)propyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic properties, including potential use as a drug or drug precursor.
Industry: Utilized in the production of various chemical products
Mécanisme D'action
The mechanism by which 4-[2-(Benzylamino)propyl]-2-methoxyphenol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4,6-Dimethoxypyrimidin-2-yloxy)benzylamino]benzoate: A herbicide with similar structural features.
Propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate: Another compound with related chemical properties.
Propriétés
Numéro CAS |
87182-34-1 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
4-[2-(benzylamino)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-13(18-12-14-6-4-3-5-7-14)10-15-8-9-16(19)17(11-15)20-2/h3-9,11,13,18-19H,10,12H2,1-2H3 |
Clé InChI |
ZQMJSQIYGWVUKO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)O)OC)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


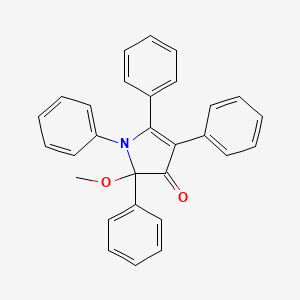
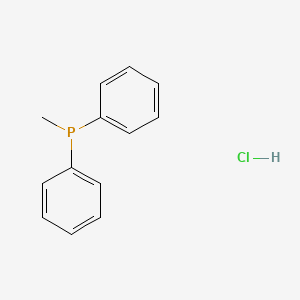
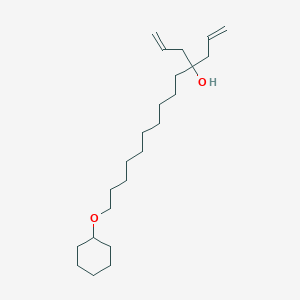
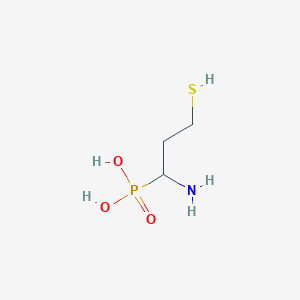
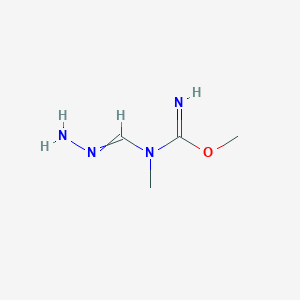
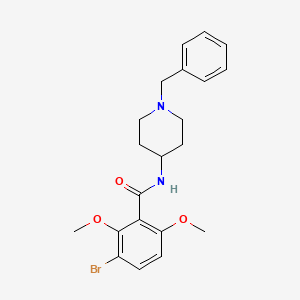
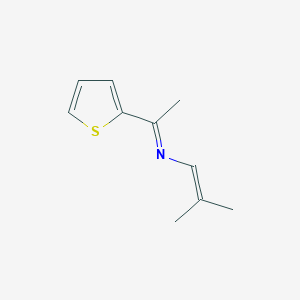
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
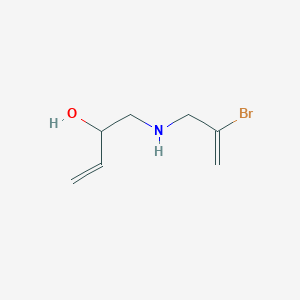

![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)



